Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate
Overview
Description
Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol. It belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring structure
Mechanism of Action
Target of Action
Compounds like Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate often target specific proteins or enzymes in the body. These targets are usually key components in biochemical pathways, and their modulation can lead to therapeutic effects .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme. This can either enhance or inhibit the function of the target, leading to changes in the biochemical pathways .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is crucial for a disease pathway, thereby alleviating the disease symptoms .
Pharmacokinetics
After administration, the compound is absorbed, distributed, metabolized, and excreted (ADME). These processes determine the bioavailability of the compound, i.e., how much of the administered dose actually reaches the target site .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to modulation of immune responses .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include pH, temperature, presence of other compounds, and specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate typically involves the following steps:
Furan Synthesis: The starting material is often a furan derivative, which undergoes halogenation to introduce the chlorine atom at the desired position.
Amination: The chlorinated furan undergoes amination to introduce the amino group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and specific reaction conditions to control the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of Ethyl 3-nitro-5-chlorobenzofuran-2-carboxylate.
Reduction: Formation of this compound (amine).
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate is similar to other benzofuran derivatives, such as:
Ethyl 3-amino-5-bromobenzofuran-2-carboxylate
Ethyl 3-amino-5-fluorobenzofuran-2-carboxylate
Ethyl 3-amino-5-iodobenzofuran-2-carboxylate
These compounds differ primarily in the halogen atom present at the 5-position, which can influence their reactivity and applications
Properties
IUPAC Name |
ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKDUUXDTANQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347034 | |
Record name | ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329210-07-3 | |
Record name | ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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